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Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease
(NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to
cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear hormone
receptor, is a key regulator of bile acid, lipid, and glucose metabolism, and has emerged as a
promising therapeutic target for NASH.

WAY-361789 is a potent and selective FXR agonist. While specific preclinical data on WAY-
361789 in NASH models is limited in publicly available literature, extensive research has been
published on a closely related and structurally similar potent synthetic FXR agonist, WAY-
362450. The data presented herein is based on the application of WAY-362450 in a well-
established murine model of NASH and is intended to provide a framework for designing and
executing similar preclinical studies.

Activation of FXR by agonists like WAY-362450 has been shown to ameliorate the key
pathological features of NASH. The therapeutic effects are mediated through the regulation of
target genes involved in inflammation and fibrosis. In animal models, treatment with an FXR
agonist has been demonstrated to reduce liver injury, decrease inflammatory cell infiltration,
and attenuate the progression of hepatic fibrosis. These findings underscore the potential of
FXR agonists as a therapeutic strategy for NASH.
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FXR Signaling Pathway in NASH

The diagram below illustrates the signaling pathway of FXR activation in the context of NASH.
FXR agonists bind to and activate FXR, which forms a heterodimer with the retinoid X receptor
(RXR). This complex then binds to FXR response elements (FXRES) in the promoter regions of
target genes, modulating their transcription. This leads to a reduction in pro-inflammatory and
pro-fibrotic gene expression, thereby ameliorating NASH pathology.
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FXR signaling pathway in NASH.

Experimental Protocols

The following protocols are based on studies using the FXR agonist WAY-362450 in a
methionine and choline-deficient (MCD) diet-induced mouse model of NASH.

NASH Induction in a Mouse Model

e Animal Model: Male C57BL/6 mice are a commonly used strain for diet-induced NASH
models.

» Diet: A methionine and choline-deficient (MCD) diet is used to induce NASH. This diet leads
to hepatic steatosis, inflammation, and fibrosis.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1683282?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Duration: Mice are typically fed the MCD diet for a period of 4 to 6 weeks to establish NASH
pathology.

Preparation and Administration of WAY-361789 (using
WAY-362450 as a reference)

o Formulation: WAY-362450 is typically formulated in a vehicle suitable for oral administration,
such as a 0.5% methylcellulose solution.

o Dosage: A dosage of 30 mg/kg body weight has been shown to be effective in attenuating
NASH in the MCD mouse model.[1]

e Administration: The compound is administered daily via oral gavage.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of an
FXR agonist in a diet-induced NASH animal model.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1683282?utm_src=pdf-body
https://www.phoenixbio.com/news/targeting-nash-drug-development-with-a-new-humanized-liver-nash-model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Model Induction

(Acclimatize C57BL/6 Mice)

Initiate Methionine and
Choline-Deficient (MCD) Diet

A fter 4-6 weeks

Treatment Phase
\

Randomize into Groups:
- Vehicle Control
- WAY-361789

!

Daily Oral Gavage
(4 weeks)

Endp%@'nt Analysis

Sample Collection:
- Blood (Serum)
- Liver Tissue

Histopathological Analysis: Gene Expression Analysis:
- H&E Staining - qPCR for Inflammatory and
- Sirius Red Staining Fibrotic Markers

Biochemical Analysis:

- ALT, AST

Click to download full resolution via product page

Experimental workflow for NASH animal model.

Endpoint Analysis

¢ Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of
alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver
injury.[1]
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 Liver Histopathology: A portion of the liver is fixed in formalin, embedded in paraffin, and
sectioned for Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation,

and Sirius Red staining to evaluate fibrosis.

o Gene Expression Analysis: Another portion of the liver is snap-frozen for RNA extraction.
Quantitative real-time PCR (qPCR) is performed to measure the expression of genes
involved in inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., Collagen Type I, a-SMA,
TIMP-1).[1]

Data Presentation

The following tables summarize the quantitative data from a representative study using the
FXR agonist WAY-362450 in the MCD diet-induced NASH mouse model.

Table 1: Effect of WAY-362450 on Serum Biochemical Markers of Liver Injury

Group ALT (UIL) AST (UIL)
Control Diet 45+5 70+8
MCD Diet + Vehicle 250 + 30 450 £ 50

MCD Diet + WAY-362450 (30
mg/kg)

150 = 20 280 = 35

*p < 0.05 compared to MCD Diet + Vehicle group. Data are presented as mean + SEM. (Data
are illustrative based on published findings[1])

Table 2: Effect of WAY-362450 on Hepatic Gene Expression of Inflammatory and Fibrotic
Markers
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= MCD Diet + Vehicle (Fold MCD Diet + WAY-362450
ene

Change vs. Control) (Fold Change vs. Control)
Inflammatory Markers
MCP-1 15.0+£25 7015
VCAM-1 10.0£ 2.0 45+1.0
Fibrotic Markers
Collagen, Type | 20.0+ 3.0 9.0+£2.0
a-SMA 12.0+2.2 50+1.2
TIMP-1 8.0+15 3.5+0.8*

*p < 0.05 compared to MCD Diet + Vehicle group. Data are presented as mean = SEM. (Data
are illustrative based on published findings[1])

Conclusion

The application of potent FXR agonists like WAY-362450 in preclinical animal models of NASH
provides a robust platform for evaluating the therapeutic potential of this drug class. The
methodologies and data presented here offer a comprehensive guide for researchers and drug
development professionals to design and interpret studies aimed at targeting FXR for the
treatment of NASH. The significant reduction in markers of liver injury, inflammation, and
fibrosis highlights the promise of this therapeutic approach.
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 To cite this document: BenchChem. [Application of WAY-361789 in Animal Models of Non-
Alcoholic Steatohepatitis (NASH)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683282#application-of-way-361789-in-animal-
models-of-nash]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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